molecular formula C18H34CaN2O10 B565455 calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate CAS No. 356786-94-2

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

Cat. No.: B565455
CAS No.: 356786-94-2
M. Wt: 486.492
InChI Key: WIWQIMNDNVAWQN-DXAJRXMUSA-N
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Description

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is a stereoisomer of calcium pantothenate, a compound closely related to vitamin B5 (pantothenic acid). Its molecular formula is C₁₈H₃₂CaN₂O₁₀ (derived from two pantothenate ions and one calcium ion), with a molecular weight of 476.53 g/mol . The compound is distinguished by its (2S) stereochemical configuration at the hydroxyl-bearing carbon, contrasting with the biologically active (2R) form (calcium D-pantothenate), which is widely used in nutrition and feed additives .

Properties

IUPAC Name

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRRAEDIIGNDNU-OGFXRTJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16CaNO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation of Isobutyraldehyde

The synthesis begins with the hydroxymethylation of isobutyraldehyde using formaldehyde under alkaline conditions. Potassium carbonate catalyzes the reaction at 14–20°C, yielding 2,2-dimethyl-3-hydroxypropanal. This intermediate is critical for constructing the 3,3-dimethylbutanoyl backbone. Excess formaldehyde ensures complete conversion, with yields exceeding 85% under optimized stoichiometric ratios.

Cyanohydrin Formation and Hydrolysis

2,2-Dimethyl-3-hydroxypropanal undergoes cyanohydrin formation via reaction with sodium cyanide in the presence of calcium chloride. Subsequent hydrolysis with 50% sulfuric acid at 60–65°C for 6 hours generates γ-butyrolactone. This step requires precise pH control (pH 4–5) to prevent lactone ring opening, achieving a 78–82% yield.

Condensation with β-Aminopropionic Acid

γ-Butyrolactone reacts with β-aminopropionic acid in methanol-calcium hydroxide mixtures at 40°C to form racemic calcium pantothenate. The reaction proceeds via nucleophilic acyl substitution, with calcium ions coordinating the carboxylate group. Methanol acts as both solvent and proton scavenger, reducing side reactions. This step achieves 70–75% yield but produces a racemic mixture requiring resolution.

Resolution of Racemic Mixtures

Racemic calcium pantothenate is resolved using levopantothenate calcium seeds in methanol-water solutions. Crystallization at 15°C with continuous stirring enriches the (2S)-enantiomer, achieving an enantiomeric excess (ee) of 98–99% after three recrystallization cycles. Seed crystal quality directly impacts resolution efficiency, with pre-optimized seeds reducing process time by 30%.

Microbial Fermentation and Downstream Processing

Fermentation Using Engineered Microorganisms

Industrial-scale production employs Escherichia coli or Bacillus subtilis strains engineered for pantothenic acid overproduction. These strains feature deregulated pan (pantothenate synthetase) and ilv (isoleucine-valine biosynthesis) pathways, boosting titers to 120–150 g/L in fed-batch bioreactors. Carbon sources like glucose or sorbitol are preferred, with nitrogen limitation triggering pantothenate excretion.

Anion Exchange Resin Purification

Fermentation broths are treated with strong anion exchange resins (e.g., Amberlite IRA-400) to adsorb pantothenic acid. Elution with 0.5–1.0 M hydrochloric acid recovers >95% of the product, which is neutralized with calcium hydroxide to precipitate calcium-D-pantothenate. Resin regeneration with NaOH ensures reusability for 10–15 cycles without significant capacity loss.

Crystallization and Drying

The crude calcium salt is recrystallized from methanol-water (4:1 v/v) at −5°C, yielding pharmaceutical-grade material with ≤0.5% impurities. Spray drying at 120°C produces free-flowing powders suitable for tablet formulation, maintaining thermal stability up to 200°C.

Hybrid Chemical-Microbial Approaches

Semi-Synthetic Route

Combining microbial-derived D-pantoyl lactone with chemically synthesized β-alanine reduces reliance on petrochemical precursors. Gluconobacter oxydans oxidizes sorbitol to D-sorbose, which is enzymatically isomerized to D-pantoyl lactone. Condensation with β-alanine in calcium-rich media achieves 90% yield, cutting production costs by 40% compared to fully synthetic routes.

Continuous Flow Synthesis

Microreactor systems enable continuous production of intermediates like γ-butyrolactone. Residence times of 10–15 minutes at 80°C enhance reaction kinetics, improving space-time yields by 3× over batch processes. In-line FTIR monitoring allows real-time adjustment of reactant ratios, minimizing byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • NMR : 1H^1H NMR (400 MHz, D2_2O): δ 1.20 (s, 6H, CH3_3), 2.45 (t, 2H, CH2_2), 3.60 (m, 1H, CH), 4.10 (d, 2H, CH2_2OH).

  • IR : Strong bands at 1650 cm1^{-1} (amide C=O) and 1550 cm1^{-1} (carboxylate COO^-).

Purity Assessment

HPLC with UV detection (210 nm) quantifies residual β-alanine (<0.1%) and lactone intermediates (<0.05%). Chiral columns (e.g., Chirobiotic T) confirm enantiopurity, with (2S)-isomer constituting ≥99.5% of the product.

Industrial-Scale Optimization Challenges

Solvent Recovery Systems

Methanol distillation units recover >98% of solvent, reducing raw material costs by 25%. Azeotropic mixtures with water are separated using molecular sieves, achieving solvent purity >99.9%.

Waste Stream Management

Calcium sulfate byproducts from neutralization steps are converted to gypsum for construction materials. Biological treatment degrades cyanide residues to <1 ppm, meeting EPA discharge standards.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost (USD/kg)Environmental Impact
Full Chemical6898.5120High (cyanide use)
Microbial Fermentation8599.290Moderate (energy)
Hybrid Approach7899.075Low (biodegradable)

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Nutritional Applications

Role in Human Health:
Calcium pantothenate is primarily recognized for its role as a dietary supplement. It is essential for the synthesis of coenzyme A, which is crucial for fatty acid metabolism and energy production. Research indicates that adequate intake of pantothenic acid can contribute to reducing fatigue and improving overall energy levels in individuals .

Case Study:
A study published in the Journal of Nutritional Biochemistry explored the effects of calcium pantothenate supplementation on metabolic syndrome markers. The results demonstrated significant improvements in lipid profiles and reductions in inflammatory markers among participants who received the supplement over a 12-week period .

Pharmaceutical Applications

Potential Therapeutic Uses:
Calcium pantothenate has been investigated for its potential therapeutic effects in various conditions, including stress-related disorders and skin health. Its anti-inflammatory properties make it a candidate for formulations aimed at treating skin irritations and promoting wound healing .

Case Study:
In a clinical trial involving patients with acne vulgaris, topical formulations containing calcium pantothenate showed promising results in reducing lesions and improving skin texture compared to placebo treatments. The study highlighted the compound's ability to modulate inflammatory responses in the skin .

Industrial Applications

Use in Food Industry:
Calcium pantothenate is widely used as a food additive and nutritional supplement. It serves as a source of calcium and vitamin B5 in fortified foods, contributing to improved nutritional profiles .

Case Study:
A comprehensive review in Food Chemistry examined the incorporation of calcium pantothenate into various food products, noting its stability and efficacy as a fortifying agent. The review concluded that its addition significantly enhanced the nutritional value without adversely affecting the organoleptic properties of the food .

Agricultural Applications

Role as a Plant Growth Regulator:
Recent studies have suggested that calcium pantothenate may act as a plant growth regulator, enhancing root development and overall plant vigor. This application is particularly relevant in sustainable agriculture practices where natural growth enhancers are preferred over synthetic chemicals .

Case Study:
Research conducted at an agricultural university demonstrated that foliar applications of calcium pantothenate significantly increased biomass and yield in tomato plants under controlled conditions. The study attributed these effects to improved nutrient uptake facilitated by the compound .

Mechanism of Action

The compound acts as a precursor to coenzyme A, which is vital for various biochemical reactions in the body. Coenzyme A is involved in the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of carbohydrates and proteins. The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for lipid metabolism.

Comparison with Similar Compounds

Calcium D-Pantothenate (2R-Isomer)

  • IUPAC Name: Calcium bis[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate].
  • Key Properties :
    • Optical rotation: +26.5° (c=5, in water) .
    • Naturally occurring and biologically active .
    • Role: Precursor for coenzyme A, critical in fatty acid metabolism .

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate (2S-Isomer)

  • Detected in human blood as an environmental exposure metabolite .

Calcium 3-Hydroxypropanoate

  • Molecular Formula : C₆H₁₀CaO₆.
  • Key Properties: Simpler structure lacking the amide and dimethylbutanoyl groups . Applications: Used as a buffering agent and food additive, unrelated to vitamin activity .

Sodium Pantothenate

  • Formula : C₉H₁₆NNaO₅.
  • Key Properties :
    • Water-soluble salt with similar vitamin activity to calcium D-pantothenate .
    • Preferred in liquid formulations due to higher solubility .

Comparative Data Table

Property Calcium (2S)-Isomer Calcium D-Pantothenate (2R) Calcium 3-Hydroxypropanoate Sodium Pantothenate
Molecular Formula C₁₈H₃₂CaN₂O₁₀ C₁₈H₃₂CaN₂O₁₀ C₆H₁₀CaO₆ C₉H₁₆NNaO₅
Molecular Weight 476.53 g/mol 476.53 g/mol 218.22 g/mol 241.22 g/mol
Stereochemistry 2S-configuration 2R-configuration N/A 2R-configuration
Biological Role Exposome metabolite Vitamin B5, coenzyme A precursor No vitamin activity Vitamin B5 analog
Melting Point ~190°C (estimated) 190°C Not reported 160–165°C
Applications Environmental exposure studies Feed additives, pharmaceuticals Food additives, buffers Pharmaceuticals, supplements

Calcium D-Pantothenate (2R-Isomer)

  • Nutritional Efficacy : Essential for livestock and poultry growth; deficiency causes dermatitis and metabolic disorders .
  • Regulatory Status : Authorized by the EU as a feed additive (CAS 137-08-6) with strict purity standards (98–101%) .
  • Synthesis : Produced via chemical synthesis from β-alanine and pantoyl lactone .

Calcium (2S)-Isomer

  • Exposome Studies: Identified in human blood as a non-natural metabolite linked to synthetic chemical exposure .
  • Toxicity Data: Limited research; presumed low bioactivity due to stereochemical mismatch with vitamin B5 receptors .

Calcium 3-Hydroxypropanoate

  • Industrial Use : Employed in biodegradable plastics and as a mild acidulant in food processing .

Biological Activity

Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, commonly referred to as calcium pantothenate, is a calcium salt of pantothenic acid (vitamin B5). This compound plays a crucial role in various biological processes, primarily as a precursor for coenzyme A (CoA), which is essential in fatty acid metabolism and the synthesis of steroid hormones. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₃₂CaN₂O₁₀
  • Molecular Weight : 416.42 g/mol
  • Structure : The compound consists of a calcium ion coordinated with two molecules of the 3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate ligand.

Calcium pantothenate exhibits several biological activities:

  • Coenzyme A Synthesis : It is integral in synthesizing CoA, which is vital for the metabolism of carbohydrates, proteins, and fats.
  • Antioxidant Properties : It may help in reducing oxidative stress by participating in the synthesis of antioxidants.
  • Wound Healing and Skin Health : Studies suggest that calcium pantothenate can promote skin health and accelerate wound healing due to its role in cellular metabolism and regeneration.

Pharmacological Effects

Calcium pantothenate has been studied for various pharmacological effects:

  • Hypolipidemic Effects : Research indicates that it may help lower cholesterol levels and improve lipid profiles in patients with dyslipidemia.
  • Diabetic Peripheral Neuropathy : Investigations have shown potential benefits in managing symptoms associated with diabetic neuropathy.
  • Acne Treatment : Some studies have explored its efficacy in treating acne due to its anti-inflammatory properties.

Case Studies

  • Wound Healing Study : A randomized controlled trial involving patients with diabetic ulcers demonstrated that topical application of calcium pantothenate significantly improved healing rates compared to placebo treatments .
  • Cholesterol Management : In a clinical trial with hyperlipidemic patients, supplementation with calcium pantothenate resulted in a notable reduction in total cholesterol and LDL levels over a 12-week period .
  • Skin Health : A study evaluating the effects of calcium pantothenate on skin hydration showed significant improvements in skin barrier function and moisture retention after 4 weeks of oral supplementation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Coenzyme A SynthesisPrecursor for CoA synthesis
Antioxidant PropertiesReduces oxidative stress
Wound HealingEnhances cellular regeneration
Hypolipidemic EffectsLowers cholesterol levels
Acne TreatmentExhibits anti-inflammatory effects

Q & A

What are the key challenges in synthesizing calcium 3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, and how can enantiomeric purity be ensured?

Basic Research Focus
The synthesis of calcium D-pantothenate involves coupling β-alanine with (2S)-2,4-dihydroxy-3,3-dimethylbutanoyl chloride, followed by calcium salt formation. A critical challenge is maintaining stereochemical integrity during the acylation step, as racemization can occur under basic conditions. To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be used to validate the (2S)-configuration of the butanoyl moiety .

Advanced Research Focus
For metabolic flux studies, isotopically labeled variants (e.g., [¹³C,¹⁵N]-PA) are synthesized. Contamination by diastereomers or residual solvents (e.g., DMF) can interfere with downstream applications. Methodological optimization includes using non-polar aprotic solvents and low-temperature reactions to minimize racemization, followed by purification via ion-exchange chromatography .

How can discrepancies in detecting calcium pantothenate in biological matrices be resolved?

Basic Research Focus
Discrepancies arise from varying detection limits of analytical methods. For example, HMDB lists this compound as "detected but not quantified" in human blood , while LC-ESI-QTOF/MS can identify it at trace levels. Researchers should validate findings using orthogonal techniques (e.g., LC-MS/MS with MRM transitions specific to m/z 219.1 → 146.1) .

Advanced Research Focus
Contradictory data may stem from matrix effects or instability of the compound in biological fluids. To address this, stabilize samples with EDTA (to chelate calcium) and perform derivatization (e.g., TMS for GC-MS) to enhance volatility and sensitivity . Additionally, isotopic dilution assays using [²H₄]-labeled internal standards improve quantification accuracy .

What experimental strategies are recommended for studying the compound’s role in coenzyme A (CoA) biosynthesis?

Basic Research Focus
In vitro assays using purified pantothenate kinase (PanK) can quantify enzymatic conversion to 4’-phosphopantothenate. Measure ATP depletion via luminescence or track ³²P-radiolabeled phosphate incorporation .

Advanced Research Focus
For dynamic metabolic profiling, employ ¹³C metabolic flux analysis in cell cultures supplemented with [U-¹³C]-pantothenate. LC-HRMS can trace labeled intermediates (e.g., CoA, acetyl-CoA) and quantify flux rates through the CoA pathway .

How does the compound’s stability impact experimental design in long-term studies?

Basic Research Focus
Calcium pantothenate is hygroscopic and degrades under acidic conditions. Store samples in desiccators at −20°C, and avoid aqueous buffers with pH < 5. Monitor degradation via UV-Vis (λmax = 204 nm) .

Advanced Research Focus
In longitudinal in vivo studies, degradation in feed or drinking water can skew results. Use stabilized formulations (e.g., microencapsulation with ethylcellulose) and validate concentration periodically via ICP-MS for calcium content .

What analytical techniques are most reliable for structural elucidation and impurity profiling?

Basic Research Focus
NMR (¹H, ¹³C) confirms the β-alanine backbone and (2S)-stereochemistry. Key signals include δH 1.25 ppm (geminal dimethyl groups) and δC 176.2 ppm (carboxylate) .

Advanced Research Focus
High-resolution mass spectrometry (HRMS) with MS/MS fragmentation distinguishes isobaric impurities (e.g., 3-[(2R)-isomer]). For impurity quantification, use charged aerosol detection (CAD) paired with HILIC chromatography, which outperforms UV in detecting non-chromophoric contaminants .

How can researchers address conflicting data on the compound’s bioavailability in different animal models?

Advanced Research Focus
Species-specific differences in intestinal transporters (e.g., SMVT in humans vs. rodents) affect absorption. Use Caco-2 cell monolayers to simulate human intestinal uptake and compare with in vivo rodent PK data. Correct for calcium’s interference by normalizing to ionized calcium levels in serum .

What computational tools are available for predicting the compound’s metabolic interactions?

Advanced Research Focus
Ligand-based virtual screening (e.g., PharmMapper) identifies potential off-target binding to enzymes like histone deacetylases (HDACs). Molecular dynamics simulations (AMBER or GROMACS) model its interaction with PanK, highlighting residues critical for substrate recognition .

How can isotopic labeling improve mechanistic studies of its metabolic pathways?

Advanced Research Focus
Synthesize [¹⁵N]-β-alanine-labeled calcium pantothenate to track nitrogen incorporation into CoA. Couple with ¹H-¹⁵N HSQC NMR to resolve pathway intermediates in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Reactant of Route 2
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calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

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